Home > Products > Screening Compounds P39906 > 4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione
4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione -

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione

Catalog Number: EVT-5082862
CAS Number:
Molecular Formula: C20H17N3O2S
Molecular Weight: 363.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4-(Cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione is a nitrogen-substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative. These types of compounds have gained significant attention in recent years for their potential as anticancer agents. [] While the specific source of this compound is not explicitly mentioned in the provided abstracts, it appears to be a synthetic compound developed in a laboratory setting. []

Mechanism of Action
  • Inhibition of Topoisomerase I: Studies have shown that some members of this compound class can inhibit the activity of Topoisomerase I, an enzyme crucial for DNA replication and repair. [] This inhibition can lead to DNA damage and ultimately cell death.
  • Suppression of Cytoplasmic Nrf2: Research suggests that certain derivatives can suppress the activity of cytoplasmic Nrf2, a protein involved in regulating cellular response to oxidative stress. [] By suppressing Nrf2, these compounds may sensitize cancer cells to chemotherapy drugs like 5-fluorouracil (5-FU) and overcome drug resistance.
Applications
  • Broad-Spectrum Anticancer Activity: Studies have shown that related compounds exhibit potent anticancer activity against various cancer cell lines, including breast, colorectal, and leukemia. [, , ]
  • Overcoming Drug Resistance: By targeting specific pathways like cytoplasmic Nrf2, these compounds may help overcome drug resistance in cancer cells, improving the effectiveness of existing chemotherapy treatments. []

NSC745885

    Compound Description: NSC745885 is a novel anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative developed and tested for anticancer activity. It demonstrated selective multi-log differential patterns of activity against a panel of cancer cell lines with GI50 values in the sub-micromolar range []. This compound exhibited strong correlation to the expression of NFKB1 and CSNK2B genes, implying inhibition of the NF-κB pathway []. NSC745885 also displayed promising bioavailability properties with high intestinal absorption through passive transport [].

    Relevance: Although the specific structure of NSC745885 is not disclosed in the provided abstract, it is stated to be an "anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative" []. This directly identifies it as a structural analog of 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, sharing the core tricyclic system. The difference likely lies in the substituent at the 4-position, where NSC745885 could possess various groups instead of the cyclohexylamino moiety.

NSC757963

    Compound Description: NSC757963 is another novel anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative researched for its anticancer properties []. Similar to NSC745885, it showed selective multi-log differential activity against cancer cell lines with sub-micromolar GI50 values, particularly against leukemia cells []. NSC757963 also displayed a strong correlation with NFKB1 and CSNK2B gene expression, suggesting potential inhibition of the NF-κB pathway []. Interestingly, its activity profile resembled the antituberculosis drug rifamycin SV, and further testing revealed potent antimycobacterial activity against Mycobacterium tuberculosis [].

    Relevance: NSC757963, like NSC745885, is described as an "anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative" []. Therefore, it shares the core structure with 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione and NSC745885, differing likely in the substituent at the 4-position. The shared anthra[1,2-c][1,2,5]thiadiazole-6,11-dione scaffold suggests that these compounds might exhibit similar mechanisms of action or target similar biological pathways.

HH-N25

    Compound Description: HH-N25 is a nitrogen-substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative investigated for its potential as an anticancer agent, specifically for breast cancer []. It demonstrated potent in vitro and in vivo anticancer activity against various breast cancer cell lines and prolonged the survival duration of mice in human tumor xenograft models []. Notably, HH-N25 displayed a dose-dependent inhibition of topoisomerase I and ligand-mediated activities of progesterone and androgen receptors [].

    Relevance: Described as a "nitrogen-substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione derivative," HH-N25 clearly belongs to the same chemical class as 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione []. Both compounds share the central anthra[1,2-c][1,2,5]thiadiazole-6,11-dione core, with variations likely present in the specific nitrogen substituent at the 4-position. This shared structural motif suggests potential similarities in their modes of action and biological targets.

RV-59

    Compound Description: RV-59 is identified from a collection of 20 nitrogen-substituted anthra[1,2-c][1,2,5] thiadiazole-6,11-dione derivatives for its ability to suppress cell growth in colorectal cancer cells, particularly those exhibiting resistance to 5-fluorouracil (5-FU) []. RV-59 effectively inhibited colony formation, induced apoptosis, and suppressed tumor growth in vivo without significant toxicity [].

    Relevance: RV-59, belonging to a group of "nitrogen-substituted anthra[1,2-c][1,2,5] thiadiazole-6,11-dione derivatives", is structurally analogous to 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione []. Both possess the same core structure and are classified within the same chemical category. The specific nitrogen substituent at the 4-position is likely the differentiating factor between RV-59 and the main compound.

4,5-Benzopiazselenole (BP)

    Compound Description: 4,5-Benzopiazselenole is a heterocyclic selenium compound investigated for its UV spectral properties in the presence of metallic ions []. Its UV absorption was found to be significantly enhanced by various metal ions, including Sn(IV), Cd(II), Cr(III), Sb(III), Fe(III), Fe(II), and Cu(II) [].

    Relevance: Although 4,5-Benzopiazselenole differs structurally from 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, it is included in this list due to its presence in a study exploring the UV spectra of heterocyclic compounds alongside piazselenoles []. This suggests a broader research context where different heterocyclic systems, including those containing selenium like 4,5-Benzopiazselenole, are investigated for their potential biological activities and interactions.

Anthra[1,2-c][1,2,5]selenadiazol-6,11-dione (AS)

    Compound Description: Anthra[1,2-c][1,2,5]selenadiazol-6,11-dione represents another heterocyclic selenium compound examined in the UV spectral study []. It shares a similar tricyclic core structure with the main compound but incorporates a selenium atom in place of sulfur in the central ring.

    Relevance: The inclusion of Anthra[1,2-c][1,2,5]selenadiazol-6,11-dione in the UV spectral analysis alongside piazselenoles and 4,5-Benzopiazselenole highlights the investigation of diverse heterocyclic systems []. While it differs from 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione by the presence of selenium, their structural similarities, particularly the tricyclic core, place them in a related chemical space. This suggests a potential interest in exploring selenium-containing analogs of the main compound.

    Compound Description: These compounds represent a series of piazselenoles, heterocyclic compounds containing a selenium atom in their structure, investigated for their UV spectral properties and interactions with metallic ions []. Their UV absorption characteristics were influenced by factors like conjugation and the presence of specific metal ions [].

    Relevance: While piazselenoles like Piazselenole (PS), 5-Methyl-piazselenole (MP), 4,6-diBr-piazselenole (DBP), and 4,4-dipiazselenole (DP) differ structurally from 4-(cyclohexylamino)anthra[1,2-c][1,2,5]thiadiazole-6,11-dione, they are included due to their presence in the same study investigating UV spectra of heterocyclic compounds []. This suggests a broader research context where various heterocyclic systems, including selenium-containing ones, are explored for their potential biological activities and interactions, potentially in comparison to sulfur-containing analogs.

4-Substituted anthra[2,1-c][1,2,5]thiadiazole-6,11-dione Derivatives

    Compound Description: This group encompasses a series of compounds sharing the anthra[2,1-c][1,2,5]thiadiazole-6,11-dione core structure, with varying substituents at the 4-position. These derivatives were designed and synthesized as potential non-camptothecin topoisomerase I inhibitors for anticancer therapy [].

Sulfur-Substituted anthra[1,2-c][1,2,5]thiadiazole-6,11-dione Derivatives

    Compound Description: This group refers to a set of compounds derived from the anthra[1,2-c][1,2,5]thiadiazole-6,11-dione scaffold, featuring various sulfur-containing substituents. These derivatives were synthesized and evaluated for their potential as antitumor agents [].

Properties

Product Name

4-Cyclohexylaminoanthra[1,2-c]-1,2,5-thiadiazole-6,11-dione

IUPAC Name

4-(cyclohexylamino)naphtho[3,2-e][2,1,3]benzothiadiazole-6,11-dione

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

InChI

InChI=1S/C20H17N3O2S/c24-19-12-8-4-5-9-13(12)20(25)16-14(19)10-15(17-18(16)23-26-22-17)21-11-6-2-1-3-7-11/h4-5,8-11,21H,1-3,6-7H2

InChI Key

GRRARZDUTYLVCN-UHFFFAOYSA-N

SMILES

C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O

Canonical SMILES

C1CCC(CC1)NC2=CC3=C(C4=NSN=C24)C(=O)C5=CC=CC=C5C3=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.